molecular formula C19H34O2 B12752700 Methyl trans,trans-9,15-octadecadienoate CAS No. 56630-73-0

Methyl trans,trans-9,15-octadecadienoate

Cat. No.: B12752700
CAS No.: 56630-73-0
M. Wt: 294.5 g/mol
InChI Key: OTROKOXHZSGHEN-PMXBNEBOSA-N
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Description

Methyl trans,trans-9,15-octadecadienoate, also known as linolelaidic acid methyl ester, is a fatty acid methyl ester with the molecular formula C19H34O2. This compound is a derivative of linoleic acid and is characterized by its two trans double bonds located at the 9th and 15th carbon positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Linolelaidic acid+MethanolAcid catalystMethyl trans,trans-9,15-octadecadienoate+Water\text{Linolelaidic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Linolelaidic acid+MethanolAcid catalyst​Methyl trans,trans-9,15-octadecadienoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous feeding of linolelaidic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to ensure complete conversion. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.

    Reduction: Reduction reactions can convert the trans double bonds to single bonds, forming saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Saturated esters.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Methyl trans,trans-9,15-octadecadienoate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: Studied for its effects on cell membrane fluidity and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its interaction with cell membranes and enzymes. The compound can incorporate into cell membranes, altering their fluidity and affecting membrane-bound proteins and receptors. Additionally, it can undergo metabolic transformations to produce bioactive metabolites that modulate various signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Methyl trans,trans-9,15-octadecadienoate can be compared with other fatty acid methyl esters such as:

    Methyl linoleate: Contains cis double bonds and is more prone to oxidation.

    Methyl oleate: Contains a single cis double bond and is less reactive.

    Methyl stearate: A saturated ester with no double bonds, making it more stable.

The uniqueness of this compound lies in its trans double bonds, which confer distinct chemical and physical properties compared to its cis counterparts.

Properties

CAS No.

56630-73-0

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (9E,15E)-octadeca-9,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+

InChI Key

OTROKOXHZSGHEN-PMXBNEBOSA-N

Isomeric SMILES

CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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